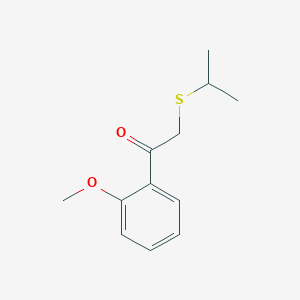

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one

Description

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an isopropylthio group attached to the ethanone moiety, along with a methoxyphenyl group

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C12H16O2S/c1-9(2)15-8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3 |

InChI Key |

JMMVALFLJBHWPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxyacetophenone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(Isopropylthio)-1-(2-methoxyphenyl)ethanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-(Isopropylthio)-1-(2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

2-(Isopropylthio)-1-phenylethan-1-one: Lacks the methoxy group, which may result in different chemical and biological properties.

2-(Methylthio)-1-(2-methoxyphenyl)ethan-1-one: Contains a methylthio group instead of an isopropylthio group, leading to variations in reactivity and applications.

1-(2-Methoxyphenyl)-2-phenylethan-1-one:

Uniqueness

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one is unique due to the presence of both the isopropylthio and methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(Isopropylthio)-1-(2-methoxyphenyl)ethan-1-one, a compound with potential pharmacological applications, has garnered interest for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its effects on various biological systems.

Chemical Structure and Properties

- Chemical Formula : C12H15OS

- Molecular Weight : 219.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound is primarily studied for its antimicrobial and anti-inflammatory properties. Several studies have reported its effectiveness against various pathogens and its role in modulating inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that the compound inhibited the growth of specific bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity of the compound may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This dual mechanism enhances its effectiveness against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate cytokine production, which is crucial for inflammatory responses.

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent study assessed the impact of this compound on cytokine levels in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential use in treating inflammatory diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Profile

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.